4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one
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Overview
Description
4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a 4-methyl group and a 3-(3-oxobutyl) substituent, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline and 3-oxobutyl bromide.
Alkylation Reaction: The 4-methylquinoline undergoes an alkylation reaction with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one core. This step may require the use of a catalyst such as palladium on carbon and hydrogen gas under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the 3-(3-oxobutyl) substituent can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptosis pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylquinoline: Lacks the 3-(3-oxobutyl) substituent, making it less versatile in chemical reactions.
3-(3-oxobutyl)quinolin-2(1H)-one: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.
Quinoline N-oxide derivatives: Oxidized forms of quinoline with different biological properties.
Uniqueness
4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-methyl-3-(3-oxobutyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9(16)7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)17/h3-6H,7-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMZKESNFYTSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)CCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355058 |
Source
|
Record name | AC1LG7VC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88322-63-8 |
Source
|
Record name | AC1LG7VC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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